REACTION_CXSMILES
|
Cl[C:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N:3][N:4]=[C:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Br:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[Br:19][C:20]1[CH:26]=[CH:25][C:23]([N:24]2[C:5]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[N:4][N:3]=[C:2]2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=NN=C(C1=CC=CC=C1)Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 135° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
a solid was precipitated out with the reactive solution
|
Type
|
ADDITION
|
Details
|
being added to approximately 100 mL of 1 N diluted hydrochloric acid
|
Type
|
STIRRING
|
Details
|
the mixture being stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Suction filtration
|
Type
|
CUSTOM
|
Details
|
a solid was obtained
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
Magnesium sulfate was added to an organic layer
|
Type
|
CUSTOM
|
Details
|
the mixture was dried
|
Type
|
FILTRATION
|
Details
|
Suction filtration
|
Type
|
CUSTOM
|
Details
|
to remove the magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
thus a filtrate was obtained
|
Type
|
CUSTOM
|
Details
|
The solid, which was obtained by condensation of the obtained filtrate
|
Type
|
CUSTOM
|
Details
|
was recrystallized with a mixed solvent of ethanol and hexane, so that 2.3 g of a powdery white solid, which
|
Type
|
CUSTOM
|
Details
|
the object of the synthesis
|
Type
|
CUSTOM
|
Details
|
was obtained at a yield of 38%
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1C(=NN=C1C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |